molecular formula C12H16O5 B8558987 4-(3,4-Dimethoxyphenoxy)butyric acid

4-(3,4-Dimethoxyphenoxy)butyric acid

Cat. No.: B8558987
M. Wt: 240.25 g/mol
InChI Key: ZKUWLUZXJTYFOH-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenoxy)butyric acid is a carboxylic acid derivative featuring a butyric acid chain linked to a 3,4-dimethoxyphenoxy group. This compound is characterized by its aromatic ether and dual methoxy substituents, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

4-(3,4-dimethoxyphenoxy)butanoic acid

InChI

InChI=1S/C12H16O5/c1-15-10-6-5-9(8-11(10)16-2)17-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)

InChI Key

ZKUWLUZXJTYFOH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OCCCC(=O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences among 4-(3,4-Dimethoxyphenoxy)butyric acid and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound N/A C12H16O5 240.25* 3,4-dimethoxyphenoxy Research chemicals, potential pharmaceuticals
4-(4-Methoxyphenyl)butyric acid 4521-28-2 C11H14O3 194.23 4-methoxyphenyl Pharmaceutical intermediates
2,4-DB (4-(2,4-Dichlorophenoxy)butyric acid) 94-82-6 C10H10Cl2O3 249.09 2,4-dichlorophenoxy Herbicide
4-(3,4-Dihydroxyphenyl)butyric acid 70217-89-9 C10H12O4 196.20 3,4-dihydroxyphenyl Biochemical research
4-Phenylbutyric acid 1821-12-1 C10H12O2 164.20 Phenyl (no substituents) Pharmaceutical agent

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: Methoxy Groups: The 3,4-dimethoxyphenoxy group in the target compound enhances electron-donating resonance effects, increasing aromatic stability and lipophilicity compared to analogs like 4-(4-Methoxyphenyl)butyric acid . Chlorine vs. Methoxy: 2,4-DB’s dichlorophenoxy group creates an electron-deficient aromatic ring, making it effective as a herbicide by mimicking auxin-like activity in plants .

Physical and Chemical Properties

  • Molecular Weight and Polarity :

    • The target compound’s higher molecular weight (240.25 g/mol) compared to 4-Phenylbutyric acid (164.20 g/mol) reflects the added methoxy groups and ether linkage. This increases polarity, influencing chromatographic retention times in analytical methods like GC-MS .
    • 2,4-DB’s chlorine atoms contribute to a higher molecular weight (249.09 g/mol) and greater lipophilicity, enhancing its persistence in environmental matrices .
  • Acidity :

    • The carboxylic acid group’s pKa is influenced by substituents. Methoxy groups (electron-donating) slightly reduce acidity compared to chlorine (electron-withdrawing), which lowers the pKa of 2,4-DB .

Research Findings and Data

Comparative Reactivity

  • Synthetic Pathways :
    • Methoxy-substituted compounds are often synthesized via Ullmann coupling or nucleophilic aromatic substitution, while chlorinated analogs like 2,4-DB require electrophilic chlorination .
  • Stability :
    • Methoxy groups resist oxidation better than hydroxyl groups, making the target compound more stable under storage than 4-(3,4-Dihydroxyphenyl)butyric acid .

Pharmacological Insights

    Preparation Methods

    Reaction Mechanism and General Procedure

    The Williamson ether synthesis remains the most widely employed method for constructing the ether linkage in 4-(3,4-dimethoxyphenoxy)butyric acid. This S<sub>N</sub>2 reaction involves nucleophilic displacement of a halide by a phenoxide ion (Figure 1).

    Typical protocol:

    • Deprotonation of 3,4-dimethoxyphenol :
      The phenol (1.0 equiv) is treated with a strong base (e.g., NaOH, K<sub>2</sub>CO<sub>3</sub>) in anhydrous DMF or THF to generate the phenoxide nucleophile.

    • Alkylation with 4-bromobutyric acid :
      The phenoxide reacts with 4-bromobutyric acid (1.2 equiv) at 60–80°C for 12–24 hours.

    • Workup :
      The crude product is extracted with ethyl acetate, washed with brine, and purified via flash chromatography (SiO<sub>2</sub>, hexane/EtOAc).

    Optimization Parameters

    VariableOptimal ConditionsYield (%)Source
    BaseK<sub>2</sub>CO<sub>3</sub> (2.5 equiv)68
    SolventDMF65–72
    Temperature70°C70
    Reaction Time18 hours68

    The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields to 75% by enhancing phenoxide solubility in aprotic solvents.

    Lactone Ring-Opening Method

    γ-Butyrolactone Activation

    An alternative route leverages nucleophilic ring-opening of γ-butyrolactone by 3,4-dimethoxyphenoxide (Figure 2):

    Procedure:

    • Lactone activation :
      γ-Butyrolactone (1.1 equiv) is treated with HBr gas in H<sub>2</sub>SO<sub>4</sub> at reflux to form 4-bromobutyric acid (65% yield).

    • Phenoxide attack :
      The in situ-generated 4-bromobutyric acid reacts with 3,4-dimethoxyphenoxide under Williamson conditions (Section 1.1).

    Advantages:

    • Avoids isolation of corrosive 4-bromobutyric acid.

    • Combined yield: 58% over two steps.

    Solid-Phase Coupling Strategies

    Resin-Bound Synthesis

    Adapting methodologies from peptide chemistry, this compound can be synthesized on Wang resin (Figure 3):

    Steps:

    • Resin functionalization :
      4-Formyl-3,5-dimethoxyphenoxybutyric acid is anchored to Wang resin via HBTU/DIEA coupling (23 mL DMF, 18 hours).

    • Reductive amination :
      The formyl group is reduced with NaBH<sub>3</sub>CN in MeOH/HOAc (2 hours, rt).

    • Cleavage :
      TFA cleavage (95% v/v) releases the product in 46% overall yield.

    Applications:

    • Enables parallel synthesis of derivatives for drug discovery.

    Analytical Characterization

    Spectroscopic Data

    • <sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 6.80 (d, J = 8.5 Hz, 2H, aromatic), 4.10 (t, J = 6.2 Hz, 2H, OCH<sub>2</sub>), 3.88 (s, 6H, OCH<sub>3</sub>), 2.60 (t, J = 7.1 Hz, 2H, CH<sub>2</sub>CO), 1.95 (quin, J = 6.6 Hz, 2H, CH<sub>2</sub>).

    • MP : 166–169°C (lit. 165–178°C).

    • HPLC : >95% purity (C18, 0.1% TFA/MeCN) .

    Q & A

    Q. What are the established synthetic routes for 4-(3,4-Dimethoxyphenoxy)butyric acid, and how can reaction efficiency be optimized?

    • Methodological Answer : A common approach involves Friedel-Crafts acylation or condensation reactions using AlCl₃ as a catalyst, as seen in structurally analogous compounds like 4-(4-methoxyphenyl)butyric acid . For regioselective introduction of the dimethoxy group, controlled demethylation of intermediates (e.g., using pyridinium hydrochloride) can be employed . Optimization may require adjusting reaction temperature (e.g., 45–60°C) and solvent polarity (e.g., THF or dichloromethane) to minimize by-products . Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended.

    Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

    • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) is critical for assessing purity (>95% recommended for pharmacological studies) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the aromatic methoxy groups and butyric acid chain connectivity. For trace impurities, gas chromatography-mass spectrometry (GC-MS) can identify volatile by-products, as demonstrated in studies on related phenolic acids .

    Q. What are the primary pharmacological applications of this compound in preclinical research?

    • Methodological Answer : The compound’s structural analogs (e.g., 4-(3,4-dihydroxyphenyl)butyric acid) show activity in neuropharmacology, particularly in modulating dopamine receptors and mitigating oxidative stress in neurodegenerative models . Researchers should design in vitro assays (e.g., SH-SY5Y neuronal cells) to evaluate neuroprotective effects, using standardized protocols for reactive oxygen species (ROS) measurement and Western blotting for pathway analysis (e.g., Nrf2/ARE signaling).

    Advanced Research Questions

    Q. How can researchers address contradictions in reported bioactivity data across studies involving this compound analogs?

    • Methodological Answer : Discrepancies often arise from variations in stereochemistry, purity, or assay conditions. To resolve these:
    • Perform comparative studies using identical batches of the compound and its demethylated derivatives (e.g., 4-hydroxy variants) .
    • Validate bioactivity in multiple cell lines (e.g., HEK-293 for receptor binding vs. primary neurons for functional responses) .
    • Use metabolomics (LC-MS/MS) to track compound stability and metabolic by-products in biological matrices .

    Q. What strategies ensure regioselectivity during the synthesis of methoxy-substituted aromatic intermediates for this compound?

    • Methodological Answer : Regioselective methoxylation can be achieved via:
    • Directed ortho-metalation (DoM) using lithium bases (e.g., LDA) to functionalize specific positions on the benzene ring .
    • Enzymatic catalysis (e.g., UbiD-like decarboxylases) for biocatalytic demethylation or hydroxylation, which avoids harsh chemical conditions .
    • Computational modeling (DFT or molecular docking) to predict reactive sites and optimize precursor design .

    Q. How does this compound interact with prenylated-flavin dependent enzymes, and what are the implications for biocatalysis?

    • Methodological Answer : The compound’s methoxy groups may act as electron donors, influencing substrate binding in enzymes like UbiD decarboxylases. Researchers should:
    • Conduct kinetic assays to measure KmK_m and VmaxV_{max} values under varying pH (5–8) and temperature (25–37°C) .
    • Use X-ray crystallography or cryo-EM to resolve enzyme-ligand complexes, focusing on active-site interactions with the dimethoxy moiety .
    • Compare activity with non-methoxy analogs (e.g., 4-phenylbutyric acid) to isolate electronic effects .

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